5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride
Description
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVFCRPFHNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 2-pyridone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction between 3-chlorobenzyl chloride and 2-pyridone results in the formation of an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 2-Chlorophenyl Substitution
Compound: 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
- Molecular Formula : C₁₂H₁₂ClN₃O (free base)
- CAS Number : 1016527-33-5
- Key Difference : The chlorine atom is substituted at the 2-position of the phenyl ring instead of the 3-position.
- Significance : Positional isomerism can influence physicochemical properties (e.g., solubility, melting point) and biological activity due to steric and electronic effects.
Substituent Variation: Methoxymethyl Analog
Compound: 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
- Molecular Formula : C₉H₁₀N₄O (free base)
- CAS Number : 1691799-30-0
- Key Difference : Replacement of the 3-chlorobenzyl group with a methoxymethyl (-CH₂OCH₃) substituent.
- Significance : The absence of the chlorophenyl group reduces molecular weight (174.21 g/mol for the free base) and alters lipophilicity .
Core Structure Variation: Thiazole-Containing Analog
Compound: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate
- Molecular Formula : C₁₀H₉ClN₂S·HCl·H₂O
- Molecular Weight : 279.18 g/mol
- CAS Number : 690632-12-3
- Key Difference: Replacement of the dihydropyridinone core with a thiazole ring, introducing sulfur into the structure.
- Physical Properties: Melting point 203–204°C, higher than typical dihydropyridinone derivatives .
Piperazine-Based Derivatives
Compound : 1-(3-Chlorophenyl)piperazine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClN₂·HCl
- CAS Number : 13078-15-4
- Key Difference: A piperazine ring replaces the dihydropyridinone core, retaining the 3-chlorophenyl group.
- Application : Commonly used as a reference standard in pharmaceutical impurity profiling .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula (Free Base/Salt) | Molecular Weight (g/mol) | Purity | Melting Point (°C) | CAS Number | Structural Feature |
|---|---|---|---|---|---|---|
| 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one Hydrochloride | C₁₂H₁₂ClN₃O·HCl | 271.15 | ≥95% | Not reported | Not available | Dihydropyridinone, 3-chlorobenzyl |
| 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one | C₁₂H₁₂ClN₃O | ~262.76 (free base) | Not reported | Not reported | 1016527-33-5 | 2-Chlorophenyl positional isomer |
| 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one | C₉H₁₀N₄O | 174.21 | Not reported | Not reported | 1691799-30-0 | Methoxymethyl substituent |
| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 | Not reported | 203–204 | 690632-12-3 | Thiazole core, monohydrate form |
| 1-(3-Chlorophenyl)piperazine Hydrochloride | C₁₀H₁₂ClN₂·HCl | 231.13 | Not reported | Not reported | 13078-15-4 | Piperazine core |
Research Findings and Discussion
Impact of Chlorine Position : The 2-chlorophenyl isomer (CAS 1016527-33-5) has a lower molecular weight (~262.76 g/mol) compared to the 3-chlorophenyl analog (271.15 g/mol), suggesting differences in crystallinity and solubility .
Role of Core Structure : Thiazole-containing analogs (e.g., CAS 690632-12-3) exhibit higher melting points (203–204°C) due to increased rigidity and hydrogen bonding from the sulfur atom .
Pharmaceutical Relevance : Piperazine derivatives like 1-(3-chlorophenyl)piperazine hydrochloride (CAS 13078-15-4) are critical in impurity profiling, highlighting the importance of chlorophenyl motifs in drug development .
Biological Activity
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride, also known by its CAS number 2138005-71-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : 5-amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride
- Molecular Formula : C12H11ClN2O·HCl
- Molecular Weight : 258.14 g/mol
- Physical Form : Powder
- Purity : 95%
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. For instance, it may affect pathways related to dihydrofolate reductase (DHFR), a target for various antitumor drugs .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could help mitigate oxidative stress in cells, a factor often associated with cancer progression .
- Cell Cycle Regulation : There is evidence that compounds similar to this one can induce cell cycle arrest in cancer cells, thereby preventing their proliferation and promoting apoptosis .
Antitumor Activity
A study conducted on related compounds indicated that they could inhibit the growth of cancer cells resistant to certain dietary carcinogens. This suggests that this compound may have similar potential in targeting resistant cancer cell lines .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride, and how can structural confirmation be achieved?
- Methodology : Synthesis typically involves multi-step organic reactions, such as acylation or nucleophilic substitution. For example, acylation reactions (e.g., coupling a chlorophenylmethyl group to a dihydropyridinone scaffold) under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) are common . Post-synthesis, structural confirmation requires:
- 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to verify aromatic proton environments and substituent positions.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to confirm [M+H]+ ion).
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Key Techniques :
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition points (e.g., >200°C indicates suitability for high-temperature reactions) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (if applicable).
- Elemental Analysis : Validates C, H, N, and Cl content against theoretical values (deviation <0.4% acceptable) .
- Data Table Example :
| Parameter | Method | Expected Result |
|---|---|---|
| Purity | HPLC | ≥95% |
| Molecular Weight | ESI-MS | ~280.7 g/mol (M+H)+ |
| Chlorine Content | Elemental Analysis | ~12.6% (theoretical) |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
- Storage : Store in airtight containers at 2–8°C, away from moisture (hygroscopic nature may degrade stability) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and scalability of the synthesis process?
- Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
- Catalyst Selection : Compare Pd/C vs. Raney Nickel for hydrogenation steps (e.g., Pd/C may reduce byproducts).
- Temperature Control : Use reflux conditions (80–100°C) for cyclization steps, monitored via in-situ FTIR to track carbonyl group formation .
- Data Contradictions : If yields plateau at ~60%, consider impurity profiling (e.g., LC-MS to identify side products like unreacted amines) .
Q. How should discrepancies in biological activity data between different studies be systematically addressed?
- Resolution Workflow :
Assay Validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media).
Dose-Response Analysis : Compare IC50 values across studies using Hill slope calculations to assess potency consistency.
Metabolite Screening : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free amine forms) that may alter activity .
- Case Study : If conflicting results arise in kinase inhibition assays, validate target binding via SPR (surface plasmon resonance) to measure direct interaction kinetics .
Q. What computational approaches are recommended for elucidating the pharmacological targets of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or MAPK), focusing on hydrogen bonding with the pyridinone moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction).
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with activity using descriptors like logP and polar surface area .
Key Considerations for Experimental Design
- Reproducibility : Document batch-specific variations (e.g., solvent lot numbers, humidity levels) to mitigate data variability .
- Negative Controls : Include unsubstituted dihydropyridinone analogs to isolate the role of the 3-chlorophenyl group in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
